3-Bromo-4-(1-octynyl)thiophene
Description
Properties
Molecular Formula |
C12H15BrS |
|---|---|
Molecular Weight |
271.22 g/mol |
IUPAC Name |
3-bromo-4-oct-1-ynylthiophene |
InChI |
InChI=1S/C12H15BrS/c1-2-3-4-5-6-7-8-11-9-14-10-12(11)13/h9-10H,2-6H2,1H3 |
InChI Key |
KTJVNIAXMXJVMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC1=CSC=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Alkynyl Substituents
The presence of the 1-octynyl group distinguishes 3-bromo-4-(1-octynyl)thiophene from other thiophene derivatives. A key structural analogue, 3-(4-(1-octynyl)phenyl)thiophene (Compound 16 in ), shares the 1-octynyl substituent but differs in its attachment to a phenyl ring at the thiophene’s 3-position rather than directly on the thiophene. This structural variation reduces conjugation between the thiophene and the alkynyl group, leading to differences in electronic properties and melting points (35°C for Compound 16 vs. unreported for the target compound) .
Halogen-Substituted Thiophene Derivatives
Bromine’s steric and electronic effects are evident in polymer studies. For example, poly[3-(6-bromohexyl)thiophene] exhibits lower regioregularity (74%) compared to its chloro analog (85%) under identical synthesis conditions, attributed to bromine’s larger atomic radius hindering coupling efficiency . This suggests that bromine substitution in this compound may similarly influence reactivity in polymerization or cross-coupling reactions.
| Polymer | Halogen | Regioregularity | Molar Mass (g/mol) | Reference |
|---|---|---|---|---|
| Poly[3-(6-bromohexyl)thiophene] | Br | 74% | 8,200 | |
| Poly[3-(6-chlorohexyl)thiophene] | Cl | 85% | 12,500 |
Electronic and Optical Properties
Ethynyl groups enhance π-conjugation, as seen in phenazine-thiophene oligomers (), where alkynyl spacers tune optical absorption and emission . The 1-octynyl group in this compound likely extends conjugation compared to alkyl-substituted analogs (e.g., poly[3-(6-bromohexyl)thiophene]), making it suitable for optoelectronic applications .
Preparation Methods
Mechanistic Basis for Regioselective Bromination
The lithiation-bromination approach, as demonstrated in the synthesis of 2-bromo-4-alkylthiophenes, involves deprotonation of the thiophene ring using a strong base such as n-butyllithium (n-BuLi), followed by electrophilic bromination. For 4-(1-octynyl)thiophene, the electron-withdrawing nature of the alkynyl group increases the acidity of the β-hydrogens (positions 3 and 5). At cryogenic temperatures (-78°C), n-BuLi selectively deprotonates the most acidic position, likely position 3, generating a lithiated intermediate. Subsequent quenching with bromine (Br₂) introduces a bromine atom at this site, yielding 3-bromo-4-(1-octynyl)thiophene.
Reaction Conditions and Optimization
-
Temperature : Lithiation proceeds optimally at -78°C in tetrahydrofuran (THF) under inert atmosphere.
-
Stoichiometry : A 1:1 molar ratio of n-BuLi to substrate ensures complete deprotonation, while excess Br₂ (1.1 equivalents) minimizes unreacted intermediates.
-
Activation Time : Stirring the lithiated intermediate for 1 hour at -78°C enhances reactivity before bromine addition.
Table 1: Comparative Yields in Lithiation-Bromination of Thiophene Derivatives
| Substrate | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| 3-Octylthiophene | 2-Bromo-4-octylthiophene | 93 | n-BuLi, Br₂, -78°C | |
| 4-(1-Octynyl)thiophene | This compound | ~85* | n-BuLi, Br₂, -78°C | † |
*Theoretical yield extrapolated from analogous reactions.
†Methodology adapted from patent data on alkylthiophenes.
Challenges and Side Reactions
-
Over-Lithiation : Prolonged exposure to n-BuLi may lead to di- or tri-lithiation, resulting in polybrominated byproducts.
-
Alkyne Stability : The sp-hybridized carbon in the octynyl group may react with strong bases, necessitating careful temperature control.
-
Purification : Flash column chromatography on neutralized silica gel with hexane eluent effectively isolates the product.
Cross-Coupling Strategies for Alkynyl Group Introduction
Sonogashira Coupling on Pre-Brominated Thiophenes
An alternative route involves introducing the 1-octynyl group via Sonogashira coupling to a pre-brominated thiophene precursor. For example, 3-bromo-4-iodothiophene could serve as a substrate, with the iodine atom at position 4 undergoing palladium-catalyzed coupling with 1-octyne.
Reaction Parameters
-
Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine.
-
Challenges : The limited commercial availability of 3-bromo-4-iodothiophene necessitates additional synthetic steps, such as directed iodination of 3-bromothiophene.
Table 2: Sonogashira Coupling Efficiency in Thiophene Systems
Negishi and Suzuki Couplings
While less common for alkynyl groups, Negishi couplings using zinc acetylides or Suzuki couplings with boronic esters could theoretically introduce alkyl or aryl groups adjacent to bromine. However, these methods are better suited for carbon-carbon bond formation without the sp-hybridized carbon challenges of alkynes.
Vapor-Phase Bromination for Scale-Up Synthesis
Adaptation of Vapor-Phase Methodologies
The vapor-phase bromination technique described for 4-bromo-3-alkylanisoles offers a solvent-free, high-yield approach to regioselective bromination. Applying this to 4-(1-octynyl)thiophene would involve:
-
Vaporizing the substrate at reduced pressure (10–200 mmHg) and elevated temperature (90–150°C).
-
Introducing bromine vapor to the reaction zone, minimizing dibromination through precise stoichiometry.
Key Advantages :
Table 3: Vapor-Phase Bromination Parameters
Limitations in Thiophene Systems
-
Thermal Stability : Thiophene derivatives may decompose at elevated temperatures, necessitating precise thermal control.
-
Alkyne Reactivity : The triple bond in 1-octynyl may undergo undesired reactions with bromine radicals, requiring inert gas purging.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for this compound Synthesis
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Lithiation-Bromination | 85* | High | Moderate | High |
| Sonogashira Coupling | 70* | Moderate | Low | Moderate |
| Vapor-Phase Bromination | >90* | High | High | Low |
*Theoretical yields based on analogous reactions.
Q & A
What are the common synthetic routes for 3-Bromo-4-(1-octynyl)thiophene, and how does the choice of coupling reagents affect reaction efficiency?
Level: Basic
Methodological Answer:
The synthesis of this compound typically involves Sonogashira cross-coupling , where a brominated thiophene precursor reacts with 1-octyne. Key steps include:
- Bromination: Starting from 3,4-dibromothiophene, selective bromine substitution is achieved using catalysts like N-bromosuccinimide (NBS) under controlled conditions .
- Coupling Reaction: The brominated intermediate reacts with 1-octyne via Pd/Cu-catalyzed Sonogashira coupling. PdCl₂(PPh₃)₂ and CuI are commonly used, with optimized solvent systems (e.g., THF/triethylamine) to enhance efficiency .
- Reagent Impact: Palladium catalysts with bulky ligands (e.g., PPh₃) improve regioselectivity, while CuI accelerates oxidative addition. Solvent polarity affects yield; polar aprotic solvents reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
